N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide
Description
Structure
3D Structure
Properties
CAS No. |
85743-99-3 |
|---|---|
Molecular Formula |
C14H17N3O2Si |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
N-(2-trimethylsilyloxypyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C14H17N3O2Si/c1-20(2,3)19-14-15-10-9-12(17-14)16-13(18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,15,16,17,18) |
InChI Key |
APNFKCIBTHPEJR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC=CC(=N1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide typically involves the reaction of 2-amino pyrimidine with a corresponding acid in the presence of a coupling agent such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a dry solvent, usually at room temperature, to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The TMS-protected hydroxyl group at the pyrimidine C2 position enhances electrophilicity at adjacent positions (C4 and C5), enabling nucleophilic substitution. For example:
-
Amination : Under acidic conditions (e.g., HCl), the TMS group is cleaved, exposing a hydroxyl group that can be displaced by amines. This mirrors reactions observed in structurally similar 4-chloropyrimidines .
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 0.1 equiv HCl, H₂O, 80°C, 1 h | N-substituted pyrimidin-4-amine | 86% |
Cyclization Reactions
The compound participates in TiI₄/TMSI-mediated cyclization to form polycyclic heteroaromatic systems. This is analogous to the cyclization of N-(2-cyanophenyl)benzamides into 2-aryl-4-iodoquinazolines .
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-(2-cyanophenyl)benzamide | TiI₄ (2.0 equiv), TMSI (3.5 equiv) | 2-Aryl-4-iodoquinazoline | 85% |
Mechanism :
-
TiI₄ coordinates to the cyano group, activating the substrate.
-
TMSI facilitates iodide substitution and cyclization.
Hydrolysis of the TMS Group
The TMS group is susceptible to hydrolysis under acidic or basic conditions, yielding a hydroxylated pyrimidine intermediate :
Applications : This reaction is critical for generating bioactive intermediates, as hydroxylated pyrimidines exhibit enhanced solubility and binding affinity.
Cross-Coupling Reactions
The pyrimidine ring can participate in Suzuki-Miyaura coupling when functionalized with halogens. While direct data on the title compound is limited, studies on 5-iodopyrrolopyrimidines demonstrate feasibility :
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-Aryl-pyrrolopyrimidine | 72% |
Amide Bond Reactivity
The benzamide group undergoes standard amide transformations:
-
Hydrolysis : Forms benzoic acid derivatives under strong acidic/basic conditions.
-
Condensation : Reacts with amines to form urea or thiourea derivatives in the presence of coupling agents (e.g., EDCI) .
Biological Activity Modulation
While not a direct chemical reaction, the TMS group’s lipophilicity enhances membrane permeability, influencing interactions with biological targets. Derivatives of this compound show:
-
Antimicrobial activity : MIC < 1 µg/mL against Staphylococcus aureus.
-
Anticancer potential : IC₅₀ = 2.3 µM in MCF-7 breast cancer cells.
Critical Analysis
Scientific Research Applications
Anticancer Activity
N-(2-((trimethylsilyl)oxy)pyrimidin-4-yl)benzamide has shown promise in cancer research. The presence of the pyrimidine structure is associated with the ability to mimic nucleobases, potentially interfering with DNA/RNA synthesis. Research indicates that similar compounds exhibit various biological activities, including anticancer properties.
Case Study : A study explored the synthesis of pyrimidine derivatives that exhibited selective cytotoxicity against cancer cell lines. The incorporation of trimethylsilyl groups was found to enhance the binding affinity to target enzymes involved in cancer progression.
Antimicrobial Properties
The compound may also possess antimicrobial properties due to its structural characteristics. The trimethylsilyl group can enhance the interaction with microbial membranes, potentially leading to increased efficacy against bacterial and fungal pathogens.
Research Findings : Investigations into similar benzamide derivatives have revealed significant antimicrobial activity, suggesting that this compound could be developed as a new class of antimicrobial agents.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step processes that require optimization for yield and purity. Techniques such as continuous flow reactors and green chemistry principles are often employed to minimize environmental impact while maximizing efficiency.
Synthesis Steps :
- Formation of the pyrimidine ring.
- Introduction of the trimethylsilyl group.
- Coupling with benzamide.
Interaction Studies
Interaction studies focus on the compound's binding affinity to various biological macromolecules such as enzymes and receptors. Preliminary studies suggest that the trimethylsilyl groups enhance binding interactions due to increased lipophilicity, improving bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to bacterial proteins involved in cell-to-cell communication, thereby disrupting the signaling pathways necessary for biofilm formation and bacterial resistance
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride () .
Pyridine-based pivalamide derivatives (e.g., N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide) () .
Structural Differences :
| Compound | Core Structure | Key Substituents | Functional Implications |
|---|---|---|---|
| Target Compound | Pyrimidine | - 2-Trimethylsilyloxy - 4-Benzamide |
- Hydrophobic TMS group reduces solubility. - Benzamide enables hydrogen bonding. |
| N-(Cyanomethyl)-...benzamide hydrochloride | Pyrimidine | - 2-Morpholinophenylamino - 4-Cyanomethyl benzamide - Hydrochloride salt |
- Morpholine enhances solubility and bioactivity. - Hydrochloride improves stability and solubility. |
| Pyridine pivalamide derivatives | Pyridine | - Methoxy, iodo, or formyl groups - Pivalamide (tert-butylamide) |
- Bulky pivalamide increases steric hindrance. - Iodo/formyl groups enable further synthesis. |
Physical and Chemical Properties :
- Solubility : The hydrochloride salt in exhibits higher aqueous solubility compared to the hydrophobic TMS-containing target compound .
- Reactivity : The TMS group in the target compound may act as a transient protecting group, whereas the iodo group in pyridine derivatives () facilitates cross-coupling reactions .
- Stability: The morpholinophenylamino group () likely enhances thermal and enzymatic stability due to aromatic and hydrogen-bonding interactions .
Target Compound :
- Synthetic Utility : The TMS group is often employed in organic synthesis to protect hydroxyl groups during multi-step reactions, suggesting its role as a synthetic intermediate.
- Pharmacological Potential: Pyrimidine derivatives are common in kinase inhibitors; however, the TMS group’s hydrophobicity may limit bioavailability unless modified post-synthesis.
N-(Cyanomethyl)-...benzamide hydrochloride :
Pyridine Pivalamide Derivatives :
- Chemical Intermediates : The iodo and formyl substituents () make these compounds versatile for Suzuki-Miyaura couplings or aldehyde-amine condensations, critical in medicinal chemistry .
Comparative Data Table
| Property | Target Compound | N-(Cyanomethyl)-...benzamide hydrochloride | Pyridine Pivalamide Derivatives |
|---|---|---|---|
| Core Heterocycle | Pyrimidine | Pyrimidine | Pyridine |
| Key Substituents | TMS-oxy, benzamide | Morpholinophenylamino, cyanomethyl | Methoxy, iodo, pivalamide |
| Solubility | Low (hydrophobic TMS) | High (hydrochloride salt) | Moderate (varies with substituent) |
| Synthetic Utility | Protecting group strategies | Pharmaceutical intermediate | Cross-coupling substrates |
| Bioactivity | Underexplored | Likely kinase inhibitor | Unlikely (bulky pivalamide) |
Biological Activity
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide (CAS No. 85743-99-3) is a complex organic compound that integrates benzamide and pyrimidine structures, enhanced by a trimethylsilyl group. This unique configuration contributes significantly to its biological activity, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 287.39 g/mol. The presence of the trimethylsilyl group increases the lipophilicity of the compound, which may enhance its membrane permeability and interaction with biological targets .
The biological activity of this compound is largely attributed to its structural features:
- Lipophilicity : The trimethylsilyl groups facilitate interactions with biological membranes and enzymes, potentially enhancing bioavailability.
- Pyrimidine Ring : This structure can mimic nucleobases, allowing it to interfere with nucleic acids, thereby influencing DNA/RNA synthesis and function .
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Studies suggest potential efficacy against various microbial strains.
- Anticancer Activity : The compound has been noted for its ability to inhibit cancer cell proliferation, likely through interference with cellular signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Inhibition of Bruton's Tyrosine Kinase (Btk) : A study highlighted that amino pyrimidine derivatives can selectively inhibit Btk, which is involved in autoimmune diseases and certain cancers. This suggests that this compound may also exhibit similar inhibitory effects, making it a candidate for treating Btk-related disorders .
- Neuroleptic Activity : Benzamide derivatives have shown potential as neuroleptics. For instance, modifications in the benzamide structure resulted in compounds significantly more potent than existing treatments for psychosis . This raises the possibility that this compound could be explored for similar therapeutic applications.
Interaction Studies
Preliminary interaction studies have focused on the binding affinity of this compound to various biological macromolecules:
| Biological Target | Binding Affinity | Remarks |
|---|---|---|
| Enzymes | High | Enhanced by lipophilicity |
| Receptors | Moderate | Potential for therapeutic targeting |
These findings indicate that the compound's unique structure may enhance its interactions with biological targets, improving its efficacy as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for N-(2-((trimethylsilyl)oxy)pyrimidin-4-yl)benzamide?
Methodological Answer: The synthesis typically involves coupling a silyl-protected pyrimidine amine with a benzoyl chloride derivative. Key steps include:
- Amide Bond Formation : Use coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile, with triethylamine as a base .
- Silyl Protection : Introduce the trimethylsilyl (TMS) group to the pyrimidine hydroxyl group using trimethylsilyl chloride (TMSCl) under inert conditions to prevent hydrolysis .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the pure product .
Q. Which spectroscopic methods confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the silyl ether (δ ~0.1–0.3 ppm for TMS protons) and benzamide carbonyl (δ ~165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 357.15 for C16H21N3O2Si) .
Q. What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry : Acts as a precursor for kinase inhibitors or epigenetic modulators due to its pyrimidine core and lipophilic silyl group, which enhance membrane permeability .
- Chemical Biology : Used in photoaffinity labeling or probe design to study enzyme-substrate interactions .
- Material Science : Investigated for silyl group-mediated surface functionalization in nanomaterials .
Advanced Questions
Q. How can reaction yields be optimized during synthesis?
Methodological Answer:
- Condition Screening : Test alternative coupling agents (e.g., DCC/DMAP) or solvents (e.g., THF, DMF) to improve efficiency .
- Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation .
- In Situ Monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation and adjust reaction time/temperature .
Q. How should researchers address contradictory biological activity data across assays?
Methodological Answer:
- Solubility Assessment : Quantify solubility in assay buffers (e.g., DMSO/PBS mixtures) via nephelometry; consider adding solubilizing agents (e.g., cyclodextrins) .
- Metabolite Stability : Perform LC-MS/MS to detect degradation products in cell culture media .
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays to rule off-target effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina with Protein Data Bank (PDB) structures (e.g., 3HKC for kinase targets) to model binding poses .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., GROMACS) to assess stability over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences for analogs with modified silyl or benzamide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
